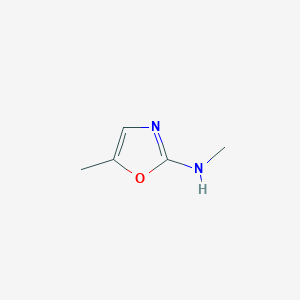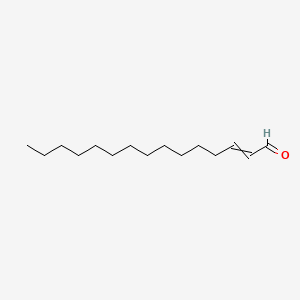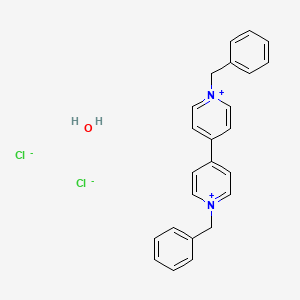
Benzene, 1,2-dichloro-3,4-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-dichloro-3,4-difluoro- is an organic compound with the molecular formula C₆H₂Cl₂F₂ It is a derivative of benzene where two hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-dichloro-3,4-difluoro- typically involves halogenation reactions. One common method is the direct fluorination and chlorination of benzene derivatives under controlled conditions. For instance, starting with a difluorobenzene, chlorination can be achieved using chlorine gas in the presence of a catalyst at elevated temperatures .
Industrial Production Methods: Industrial production often employs similar halogenation techniques but on a larger scale. The process involves the use of specialized reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-dichloro-3,4-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often under reflux conditions.
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
Benzene, 1,2-dichloro-3,4-difluoro- has several applications in scientific research:
Mechanism of Action
The mechanism by which Benzene, 1,2-dichloro-3,4-difluoro- exerts its effects involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism where the nucleophile first adds to the aromatic ring, followed by the loss of a halide anion . This mechanism is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which stabilize the intermediate .
Comparison with Similar Compounds
- 1,3-Difluorobenzene
- 1,4-Difluorobenzene
- 1,2-Dichlorobenzene
Comparison: Benzene, 1,2-dichloro-3,4-difluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 1,3-difluorobenzene and 1,4-difluorobenzene, the additional chlorine atoms in Benzene, 1,2-dichloro-3,4-difluoro- enhance its reactivity in substitution reactions .
Properties
IUPAC Name |
1,2-dichloro-3,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQWFROUEVBXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190054 |
Source


|
| Record name | Benzene, 1,2-dichloro-3,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.98 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-39-5 |
Source


|
| Record name | Benzene, 1,2-dichloro-3,4-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dichloro-3,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)

![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)



![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)

![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)

![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)

